N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide
CAS No.:
Cat. No.: VC10993396
Molecular Formula: C16H14ClN3O4
Molecular Weight: 347.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14ClN3O4 |
|---|---|
| Molecular Weight | 347.75 g/mol |
| IUPAC Name | N-[4-[acetyl(methyl)amino]phenyl]-4-chloro-2-nitrobenzamide |
| Standard InChI | InChI=1S/C16H14ClN3O4/c1-10(21)19(2)13-6-4-12(5-7-13)18-16(22)14-8-3-11(17)9-15(14)20(23)24/h3-9H,1-2H3,(H,18,22) |
| Standard InChI Key | YANWHKOICYIFCA-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide is a synthetic organic compound belonging to the benzamide derivatives. Its structure consists of a benzamide backbone functionalized with an acetyl(methyl)amino group, a nitro group, and a chlorine atom. This arrangement suggests potential applications in medicinal chemistry, particularly as a bioactive molecule.
Key Molecular Data:
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Molecular Formula: C15H14ClN3O4
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Molecular Weight: Approximately 335.74 g/mol
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Functional Groups: Amide (-CONH-), Nitro (-NO2), Acetyl (-COCH3), and Chloro (-Cl).
Structural Features
The compound's chemical structure includes:
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A benzamide core.
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A para-substituted acetyl(methyl)amino group on one phenyl ring.
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A chloro and nitro group on the second phenyl ring.
Key Identifiers:
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IUPAC Name: N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide.
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SMILES Notation: CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)N+[O-].
Synthesis
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide typically involves multi-step organic reactions:
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Amidation Reaction: Formation of the benzamide backbone by reacting an amine derivative with an acid chloride or anhydride.
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Electrophilic Substitution: Introduction of the nitro and chloro groups on the aromatic ring using nitrating agents (e.g., HNO3/H2SO4) and chlorinating agents (e.g., Cl2/FeCl3).
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Acetylation: Addition of the acetyl(methyl)amino group via reaction with acetic anhydride or acetyl chloride.
Applications
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Pharmacological Potential:
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The compound's structure suggests possible antimicrobial or anticancer properties due to its nitro and amide functionalities.
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Nitroaromatic compounds are known for their bioactivity, often acting as enzyme inhibitors or redox-active agents.
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Synthetic Intermediate:
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It may serve as a precursor for more complex molecules in drug discovery programs.
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Material Science:
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Aromatic amides with electron-withdrawing groups like nitro are used in designing advanced materials due to their stability and reactivity.
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Analytical Data
The compound's identity is confirmed using advanced spectroscopic techniques:
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FTIR Spectroscopy:
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Characteristic peaks for amide (C=O stretch at ~1650 cm⁻¹), nitro group (N-O stretch at ~1350 cm⁻¹ and ~1550 cm⁻¹), and aromatic C-H stretches (~3100 cm⁻¹).
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NMR Spectroscopy (¹H & ¹³C):
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Proton signals corresponding to aromatic hydrogens, methyl groups, and amide protons.
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Carbon signals for carbonyl, aromatic carbons, and methyl groups.
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Mass Spectrometry:
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Molecular ion peak at m/z ~336 confirms the molecular weight.
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Comparative Data Table
| Parameter | N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide | Related Benzamide Derivative |
|---|---|---|
| Molecular Weight | 335.74 g/mol | Varies |
| Functional Groups | Amide, Nitro, Chloro | Amide |
| Bioactivity Potential | Antimicrobial/Anticancer | Antimicrobial |
| Solubility | Polar solvents | Similar |
Research Gaps
While the compound shows promise in various fields:
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Its pharmacokinetics and toxicity profiles remain unexplored.
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Further molecular docking studies could elucidate its binding affinity with biological targets.
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Experimental validation of its bioactivity is necessary to confirm theoretical predictions.
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